molecular formula C7H11N5 B3346137 N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine CAS No. 114898-95-2

N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine

Cat. No.: B3346137
CAS No.: 114898-95-2
M. Wt: 165.2 g/mol
InChI Key: XSIJIXFBDGDDIE-IZZDOVSWSA-N
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Description

N-Cyano-N’-(1-methyl-2-pyrrolidinylidene)guanidine is a chemical compound known for its unique structure and diverse applications in various scientific fields. This compound features a guanidine core with a cyano group and a pyrrolidinylidene substituent, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyano-N’-(1-methyl-2-pyrrolidinylidene)guanidine typically involves the reaction of guanidine derivatives with cyano-containing reagents under controlled conditions. One common method includes the reaction of N-cyanoguanidine with 1-methyl-2-pyrrolidinone in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of N-Cyano-N’-(1-methyl-2-pyrrolidinylidene)guanidine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the synthesis.

Types of Reactions:

    Oxidation: N-Cyano-N’-(1-methyl-2-pyrrolidinylidene)guanidine can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles (e.g., amines, alcohols); reactions often carried out in polar aprotic solvents.

Major Products Formed:

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Amino derivatives.

    Substitution: Substituted guanidine compounds with diverse functional groups.

Scientific Research Applications

N-Cyano-N’-(1-methyl-2-pyrrolidinylidene)guanidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

Comparison with Other Similar Compounds: N-Cyano-N’-(1-methyl-2-pyrrolidinylidene)guanidine can be compared with other guanidine derivatives, such as:

    N-Cyano-N’-(1-methyl-2-pyrrolidinylidene)guanidine: Known for its unique reactivity and applications.

    N-Cyano-N’-(1-methyl-2-pyrrolidinylidene)guanidine: Similar structure but different substituents, leading to varied chemical properties.

Comparison with Similar Compounds

  • N-Cyano-N’-(1-methyl-2-pyrrolidinylidene)guanidine
  • N-Cyano-N’-(1-methyl-2-pyrrolidinylidene)guanidine
  • N-Cyano-N’-(1-methyl-2-pyrrolidinylidene)guanidine

Properties

IUPAC Name

(1E)-2-cyano-1-(1-methylpyrrolidin-2-ylidene)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5/c1-12-4-2-3-6(12)11-7(9)10-5-8/h2-4H2,1H3,(H2,9,10)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIJIXFBDGDDIE-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1=NC(=NC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1CCC/C1=N\C(=NC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114898-95-2
Record name Guanidine, N-cyano-N'-(1-methyl-2-pyrrolidinylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114898952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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